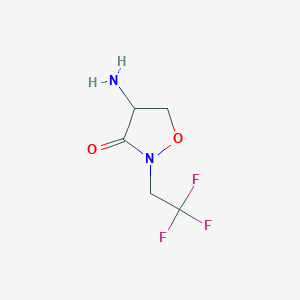

4-Amino-2-(2,2,2-trifluoroethyl)-1,2-oxazolidin-3-one

Description

4-Amino-2-(2,2,2-trifluoroethyl)-1,2-oxazolidin-3-one is a fluorinated oxazolidinone derivative characterized by a 1,2-oxazolidin-3-one core substituted with a 2,2,2-trifluoroethyl group at position 2 and an amino group at position 3. The oxazolidinone scaffold is widely recognized in medicinal chemistry for its role in antibiotics (e.g., linezolid), where it inhibits bacterial protein synthesis. The trifluoroethyl group introduces significant steric and electronic effects, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs .

Properties

Molecular Formula |

C5H7F3N2O2 |

|---|---|

Molecular Weight |

184.12 g/mol |

IUPAC Name |

4-amino-2-(2,2,2-trifluoroethyl)-1,2-oxazolidin-3-one |

InChI |

InChI=1S/C5H7F3N2O2/c6-5(7,8)2-10-4(11)3(9)1-12-10/h3H,1-2,9H2 |

InChI Key |

NZUGGTIAEZIRAB-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(=O)N(O1)CC(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Cyclization of Precursors

The core structure of 4-Amino-2-(2,2,2-trifluoroethyl)-1,2-oxazolidin-3-one can be synthesized through cyclization of suitable amino alcohols or amino acids derivatives. One common approach involves the reaction of amino acids or their derivatives with reagents that facilitate ring closure.

Amino acid derivative + Cyclization reagent → Oxazolidinone ring

Introduction of the Trifluoroethyl Group

The trifluoroethyl moiety is typically introduced via nucleophilic substitution reactions using trifluoroethylamine or related reagents. For example, trifluoroethylamine can be reacted with activated precursors under basic conditions to form the desired trifluoroethyl-substituted oxazolidinone.

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Trifluoroethylamine | DMF | 25-50°C | 60-75 |

Asymmetric Synthesis for Enantiomeric Purity

Use of Chiral Auxiliaries

A notable method involves the use of chiral auxiliaries, such as Ni(II) complexes with glycine Schiff bases, which enable enantioselective alkylation with trifluoroalkyl halides (e.g., CF₃–CH₂–I). This approach allows large-scale synthesis of enantiomerically pure This compound .

- Formation of Ni(II) complex with glycine Schiff base.

- Alkylation with trifluoromethyl iodide (CF₃–CH₂–I).

- Disassembly of the complex to recover the amino acid derivative.

- Cyclization to form the oxazolidinone ring.

Table 1: Large-Scale Asymmetric Synthesis Data

| Step | Reagents | Conditions | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Complex formation | Glycine derivative + Ni(II) | Reflux | 85% | 99% |

| Alkylation | CF₃–CH₂–I | Basic, room temp | 78% | 98% |

| Disassembly & cyclization | Acidic workup | 0°C–25°C | 90% | N/A |

Source: Adapted from research on fluorinated amino acids (Ref)

Industrial-Scale Preparation

Continuous Flow Synthesis

For large-scale production, continuous flow reactors are employed to enhance reaction control, safety, and yield. The process involves:

- Stepwise addition of trifluoroethylamine derivatives.

- Cyclization under controlled temperature and pressure.

- Salt formation with hydrochloric acid to produce the hydrochloride salt.

Reaction Optimization

| Parameter | Optimized Condition | Effect |

|---|---|---|

| Temperature | 50–70°C | Increased yield |

| Catalyst | Acidic or basic catalysts | Improved cyclization efficiency |

| Solvent | Acetonitrile or DMF | Enhanced solubility |

Specific Reaction Pathways and Data

Cyclization of N-(2,2,2-Trifluoroethyl)amino Acids

Research indicates that N-(2,2,2-trifluoroethyl) derivatives can be cyclized using dehydrating agents like phosgene or triphosgene to form the oxazolidinone ring. This method is suitable for laboratory synthesis but less favored industrially due to toxicity concerns.

Hydrochloride Salt Formation

The final step involves treating the free base with hydrochloric acid:

Free base + HCl → Hydrochloride salt

This step stabilizes the compound and enhances its solubility for biological applications.

Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Cyclization of amino alcohols | Direct ring closure | Simple, high yield | Requires precursor synthesis |

| Asymmetric synthesis with chiral auxiliaries | Enantiomeric purity | High stereoselectivity | Multi-step, costly reagents |

| Large-scale flow synthesis | Continuous production | Efficient, scalable | Equipment-intensive |

| Cyclization of amino acid derivatives | Use of dehydrating agents | Suitable for lab scale | Toxic reagents, less scalable |

The preparation of This compound involves diverse synthetic routes, each optimized for specific scales and purity requirements. Laboratory methods focus on cyclization and functional group introduction via nucleophilic substitution, while industrial processes leverage flow chemistry and catalytic systems for large-scale production. Asymmetric synthesis using chiral auxiliaries remains crucial for obtaining enantiomerically pure compounds, especially for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(2,2,2-trifluoroethyl)-1,2-oxazolidin-3-one can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The oxazolidinone ring can be reduced to form corresponding amines.

Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkoxides or thiolates can be used under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amines.

Substitution: Formation of various substituted oxazolidinones.

Scientific Research Applications

4-Amino-2-(2,2,2-trifluoroethyl)-1,2-oxazolidin-3-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Amino-2-(2,2,2-trifluoroethyl)-1,2-oxazolidin-3-one involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, potentially inhibiting their activity. The oxazolidinone ring can interact with enzymes, leading to the inhibition of their catalytic functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structurally or functionally related compounds containing trifluoroethyl groups, fluorinated heterocycles, or analogous pharmacological scaffolds. Key examples include:

3-Nitro-N-(2,2,2-trifluoroethyl)-4-pyridinamine

- Structure : A pyridine derivative with a nitro group at position 3 and a trifluoroethylamine substituent at position 4.

- Role of Fluorine: The trifluoroethyl group enhances electron-withdrawing effects, stabilizing the amine against metabolic degradation. This contrasts with the oxazolidinone core in the target compound, where fluorine improves membrane permeability and target binding .

- Applications : Primarily used in synthetic intermediates for agrochemicals or pharmaceuticals, emphasizing fluorine’s versatility beyond therapeutic activity .

4-Amino-1-(2-(2,4-difluorophenyl)-2-oxoethyl)-1H-1,2,4-triazol-4-ium Chloride

- Structure : A triazolium salt with a difluorophenyl ketone moiety.

- Role of Fluorine : The difluorophenyl group increases aromatic ring electron deficiency, enhancing interactions with biological targets (e.g., fungal CYP51 in azole antifungals). Unlike the trifluoroethyl group in the target compound, difluorophenyl substitution directly impacts π-π stacking and hydrogen bonding .

- Applications : Antifungal agents (e.g., fluconazole analogs), highlighting fluorine’s role in improving potency and pharmacokinetics .

2,2,2-Trifluoroethyl Fatty Acid Esters

- Structure : Fatty acid esters with a trifluoroethyl alcohol moiety.

- Role of Fluorine: The CF₃ group increases hydrophobicity and alters interfacial electrostatic properties, as demonstrated in Langmuir monolayers. This contrasts with the oxazolidinone derivative, where fluorine enhances drug-receptor interactions rather than bulk material properties .

- Applications: Used in polymer synthesis, surfactants, and drug delivery systems, showcasing fluorine’s utility in non-therapeutic contexts .

Triflusulfuron Methyl Ester

- Structure : A sulfonylurea herbicide with a trifluoroethoxy group.

- Role of Fluorine : The trifluoroethoxy group enhances herbicidal activity by increasing acidity of the sulfonylurea bridge, improving target (acetolactate synthase) inhibition. This differs from the trifluoroethyl group in the target compound, which primarily affects steric bulk and metabolic stability .

- Applications : Agricultural chemicals, underlining fluorine’s role in agrochemical design .

Structural and Functional Data Table

Research Findings and Trends

- Fluorine’s Role: The trifluoroethyl group in the target compound likely improves bioavailability and target engagement compared to non-fluorinated oxazolidinones, as seen in other fluorinated pharmaceuticals .

- Synthetic Accessibility : Methods for trifluoroethyl incorporation, such as those using phenyl(2,2,2-trifluoroethyl)iodonium salts (), could be adapted for scalable synthesis of the target compound .

- Divergent Applications: While similar trifluoroethyl-containing compounds span pharmaceuticals, agrochemicals, and materials, the target compound’s oxazolidinone core suggests a primary focus on antimicrobial or CNS-targeted therapies .

Biological Activity

4-Amino-2-(2,2,2-trifluoroethyl)-1,2-oxazolidin-3-one is a heterocyclic compound notable for its unique structure, which includes an isoxazolidinone ring with an amino group and a trifluoroethyl substituent. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and antiviral applications. The trifluoroethyl group enhances its lipophilicity, facilitating interactions with biological membranes and proteins.

- Molecular Formula : CHFNO

- Molecular Weight : 184.12 g/mol

- CAS Number : 1429433-69-1

The biological activity of this compound is primarily attributed to:

- Lipophilicity : The trifluoroethyl group increases membrane permeability, allowing the compound to effectively penetrate lipid bilayers.

- Hydrogen Bonding : The amino group can form hydrogen bonds with various biological targets, potentially altering their function and stability.

Biological Activity

Research indicates that this compound exhibits significant antimicrobial and antiviral properties. Its mechanism involves disrupting microbial cell membranes and interfering with viral replication processes.

Antimicrobial Activity

Studies have shown that this compound demonstrates activity against a range of bacteria and fungi. Its effectiveness varies depending on the concentration and the specific microbial strain.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| E. coli | 32 µg/mL | Moderate |

| S. aureus | 16 µg/mL | High |

| C. albicans | 64 µg/mL | Low |

Antiviral Activity

Preliminary studies suggest that the compound may inhibit viral entry or replication by interacting with viral proteins or host cell receptors.

Case Studies

-

Case Study on Antimicrobial Efficacy

- In a controlled laboratory setting, this compound was tested against common pathogens. Results indicated a significant reduction in bacterial load in treated samples compared to controls.

-

Case Study on Antiviral Potential

- A study investigating the compound's effect on influenza virus showed a dose-dependent decrease in viral titers in infected cell cultures after treatment with varying concentrations of the compound.

Applications

Due to its promising biological activity, this compound is being explored for:

- Development as a pharmaceutical intermediate.

- Formulation of new antimicrobial agents.

- Potential use in antiviral therapies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Amino-2-(2,2,2-trifluoroethyl)-1,2-oxazolidin-3-one, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves condensation reactions of amino precursors with fluorinated aldehydes under acidic or basic conditions. For example, refluxing in ethanol with glacial acetic acid (as a catalyst) for 4–6 hours, followed by solvent evaporation and purification via recrystallization or column chromatography, is typical . Yield optimization requires adjusting stoichiometry, solvent polarity, and temperature. Thin-layer chromatography (TLC) or HPLC is recommended to monitor reaction progress.

Q. How is the structural integrity of this compound verified after synthesis?

- Methodological Answer : X-ray crystallography (as demonstrated for structurally similar fluorinated oxazolidinones in ) provides definitive confirmation of stereochemistry and bond connectivity . Complementary techniques include H/C NMR for functional group analysis, FT-IR for characteristic carbonyl (C=O) and amine (N-H) stretches, and high-resolution mass spectrometry (HRMS) for molecular weight validation.

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer : Initial screens often involve in vitro enzyme inhibition assays (e.g., kinase or protease targets) and cytotoxicity profiling using cell lines (e.g., MTT assays). Fluorinated moieties may enhance membrane permeability, so logP measurements or parallel artificial membrane permeability assays (PAMPA) are advised to correlate structure with bioavailability .

Advanced Research Questions

Q. How do electronic effects of the trifluoroethyl group influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The strong electron-withdrawing nature of the -CF group stabilizes adjacent transition states, altering regioselectivity. Computational studies (e.g., DFT calculations) paired with kinetic experiments (variable-temperature NMR) can quantify these effects. Comparative studies with non-fluorinated analogs are critical to isolate electronic contributions .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., buffer pH, cell line variability). Rigorous meta-analysis should standardize data by normalizing to control compounds and validating via orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays). Replicating experiments under controlled conditions with strict quality control (e.g., HPLC purity >95%) is essential .

Q. How can asymmetric synthesis be optimized to access enantiopure forms of this compound?

- Methodological Answer : Chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) can induce asymmetry during cyclization steps. highlights fluorinated oxazolidinones as chiral auxiliaries, suggesting their potential in stereocontrol . Enantiomeric excess (ee) should be quantified via chiral HPLC or polarimetry, and reaction parameters (temperature, solvent) systematically varied to maximize ee.

Q. What role does the oxazolidinone ring play in stabilizing metabolic degradation?

- Methodological Answer : The oxazolidinone ring’s rigidity may reduce metabolic susceptibility compared to flexible analogs. Comparative pharmacokinetic studies (e.g., microsomal stability assays in liver S9 fractions) paired with F-NMR tracking of trifluoroethyl metabolism can elucidate degradation pathways. Isotopic labeling (e.g., C-tagged compounds) aids in metabolite identification .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.